molecular formula C22H17N3O3S B4864894 METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B4864894
M. Wt: 403.5 g/mol
InChI Key: VJZOLIYMQZLHDL-UHFFFAOYSA-N
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Description

METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the quinoline and pyridine rings, followed by their coupling. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline and pyridine oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline and pyridine oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline moiety.

    Pyridine Derivatives: Nicotine and pyridoxine are examples of compounds containing the pyridine ring.

Uniqueness

What sets METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE apart is its combination of the quinoline and pyridine rings with a thiophene carboxylate group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[(8-methyl-2-pyridin-3-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-13-5-3-7-15-16(11-18(24-19(13)15)14-6-4-9-23-12-14)21(26)25-17-8-10-29-20(17)22(27)28-2/h3-12H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZOLIYMQZLHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
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METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
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METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
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METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
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METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
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METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

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